molecular formula C10H18N4O B13638643 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide

Cat. No.: B13638643
M. Wt: 210.28 g/mol
InChI Key: PCWBCVXVUOPKMV-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide is a synthetic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide typically involves the reaction of ethyl bromoacetate with primary amines in the presence of an oxidizing agent such as phenacyl . This method allows for the formation of the pyrazole ring and the incorporation of the ethylamino group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation and survival . The compound may also interact with receptors and signaling pathways that mediate inflammation and pain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-2-(ethylamino)propanamide

InChI

InChI=1S/C10H18N4O/c1-4-12-9(10(11)15)6-14-8(3)5-7(2)13-14/h5,9,12H,4,6H2,1-3H3,(H2,11,15)

InChI Key

PCWBCVXVUOPKMV-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C(=CC(=N1)C)C)C(=O)N

Origin of Product

United States

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